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Executive Summary

MK-6169, also known as islatravir (ISL), is a first-in-class nucleoside reverse transcriptase
translocation inhibitor (NRTTI) under development by Merck & Co. for the treatment and
prevention of HIV-1 infection.[1][2][3] Its unique mechanism of action, which involves both
immediate and delayed chain termination of viral DNA synthesis, has positioned it as a
promising candidate for long-acting antiretroviral therapies.[1][4] This technical guide provides
a comprehensive overview of the intellectual property and patent landscape surrounding MK-
6169, including key patents, their global status, and relevant experimental protocols that
underpin its development.

Core Intellectual Property: Patent Landscape

The intellectual property protecting islatravir is multifaceted, encompassing patents covering
the core compound, specific dosing regimens, and innovative manufacturing processes. The
landscape is primarily shaped by patents assigned to Merck Sharp & Dohme Corp. and
Yamasa Corporation, the original licensor of the compound.[5]

Key Patent Families

Three pivotal patent families form the cornerstone of islatravir's intellectual property protection:
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o Core Compound Patent: This family, originating from initial discoveries by Yamasa
Corporation, covers the fundamental chemical structure of islatravir (formerly known as
EFdA).

» Dosing Regimen Patent: Recognizing the long intracellular half-life of islatravir's active form,
Merck has secured protection for less frequent than once-daily dosing regimens, a key
feature for long-acting treatment and prophylaxis.

o Enzymatic Synthesis Patent: A collaboration with Codexis has led to patents on a novel,
efficient enzymatic synthesis process for manufacturing islatravir, representing a significant
advancement over traditional chemical synthesis.

The following tables summarize the key quantitative data for these patent families in major
jurisdictions.

Table 1: Core Compound Patent Family (Selected Jurisdictions)

. .. . Applicati o . L
Jurisdicti Priority Filing Publicati Grant
on Status
on Date Date on Date Date
Number
United us 2004-03- 2005-03- 2005-09- 2008-03- Acti
ctive
States 11/087,588 24 24 29 04
EP 2004-03- 2005-03- 2006-10- 2011-09- _
Europe Active
1712555 24 22 18 28
JP 2006- 2004-03- 2005-11- 2007-04- 2009-10- _
Japan Active
510603 24 22 05 09
WO
2004-03- 2004-09- 2005-04- _
WIPO 2005/0307 - Published
= 24 24 07

Table 2: Dosing Regimen Patent Family (W02017139519) (Selected Jurisdictions)
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. .. . Applicati L . L
Jurisdicti Priority Filing Publicati Grant
on Status
on Date Date on Date Date
Number
PCT/US20  2016-02- 2017-02- 2017-08- _
WIPO - Published
17/017331 10 10 17
United us 2016-02- 2017-02- 2019-01- 2021-08- Acti
ctive
States 16/079,000 10 10 03 10
EP 2016-02- 2017-02- 2018-12- 2022-03-
Europe Active
3414002 10 10 19 23
JP 2018- 2016-02- 2017-02- 2019-01- 2020-11- _
Japan Active
543361 10 10 31 12
BR
_ 2016-02- 2017-02- 2019-03- .
Brazil 112018016 - Pending
10 10 12
428
UA 2016-02- 2017-02- 2019-03-
Ukraine - Pending
201809123 10 10 11

Table 3: Enzymatic Synthesis Patent Family (W02020014050) (Selected Jurisdictions)

. .. . Applicati o . o
Jurisdicti Priority Filing Publicati Grant
on Status
on Date Date on Date Date
Number
PCT/US20  2018-07- 2019-07- 2020-01-
WIPO - Published
19/040854 09 08 16
United us 2018-07- 2019-07- 2021-03- 2023-01- Act
ctive
States 17/047,804 09 08 04 17
EP 2018-07- 2019-07- 2021-05- )
Europe - Pending
3817999 09 08 12
JP 2021- 2018-07- 2019-07- 2021-08- _
Japan - Pending
503482 09 08 19
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Patent Oppositions

The patent for the less frequent dosing regimen (related to WO2017139519) has faced pre-
grant oppositions in several countries, including Argentina, Brazil, and Ukraine, filed by civil
society organizations.[6][7] These oppositions are a noteworthy aspect of the patent landscape,
potentially impacting the breadth of patent protection in these regions.

Mechanism of Action and Signaling Pathway

Islatravir is a nucleoside analog that, once inside the cell, is phosphorylated to its active form,
islatravir-triphosphate (ISL-TP).[1] As a Nucleoside Reverse Transcriptase Translocation
Inhibitor (NRTTI), ISL-TP targets the HIV-1 reverse transcriptase (RT) enzyme, which is critical
for converting the viral RNA genome into DNA.

The inhibitory action of ISL-TP is characterized by a dual mechanism:

o Immediate Chain Termination: After its incorporation into the nascent viral DNA strand, the 4'-
ethynyl group of islatravir sterically hinders the translocation of the reverse transcriptase
along the DNA-RNA hybrid. This blockage prevents the binding of the next incoming
deoxynucleotide triphosphate (dNTP), leading to immediate termination of DNA synthesis.[4]

o Delayed Chain Termination: In the event that translocation does occur, the presence of the
incorporated ISL-TP induces a conformational change in the primer-template, leading to
delayed chain termination after the addition of one more nucleotide.[1]

This dual mechanism of action contributes to islatravir's high potency and a high barrier to the

development of resistance.[4]
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Figure 1: Islatravir's intracellular activation and mechanism of action.

Key Experimental Protocols

The development of islatravir has been supported by a range of in vitro and in vivo studies.
Below are detailed methodologies for key experiments cited in the literature.

HIV-1 Reverse Transcriptase (RT) Enzymatic Inhibition
Assay

This assay directly measures the ability of islatravir-triphosphate (ISL-TP) to inhibit the
enzymatic activity of purified HIV-1 RT.

Methodology:
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Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and
an oligo(dT) primer annealed to it, purified recombinant HIV-1 RT, and a reaction buffer (e.g.,
50 mM Tris-HCI pH 8.0, 60 mM KCI, 2.5 mM MgCI2, 1 mM DTT).

Inhibitor and Substrate Addition: Add serial dilutions of ISL-TP or a control inhibitor to the
reaction wells. Initiate the reaction by adding the natural substrate, [3H]dTTP.

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).
Precipitate the newly synthesized DNA onto glass fiber filters.

Quantification: Wash the filters to remove unincorporated [BH]dTTP. Measure the radioactivity
on the filters using a scintillation counter.

Data Analysis: Calculate the concentration of ISL-TP that inhibits 50% of the RT activity
(ICs0) by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of islatravir in inhibiting HIV-1 replication in a

human T-cell line.

Methodology:

Cell Seeding: Seed MT-4 cells into 96-well microtiter plates at a density of 1 x 104 cells/well
in complete culture medium.

Compound Addition: Add serial dilutions of islatravir or a control drug to the wells.

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 llIB) at a
predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected,
untreated virus controls.

Incubation: Incubate the plates at 37°C in a 5% CO:z incubator for 4-5 days.

Assessment of Cytopathic Effect (CPE):
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o MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well. Incubate for 4 hours to allow for the formation of formazan crystals
by viable cells.

o Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the
formazan crystals.

o Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the concentration of islatravir that protects 50% of the cells from
virus-induced death (ECso) by plotting the percentage of cell viability against the drug
concentration.

Intracellular Islatravir-Triphosphate (ISL-TP)
Quantification

This protocol details the measurement of the active form of islatravir within peripheral blood
mononuclear cells (PBMCs).

Methodology:

o PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient
centrifugation.

e Cell Culture and Treatment: Culture the isolated PBMCs and treat with various
concentrations of islatravir for a specified duration.

o Cell Lysis: Harvest the cells, wash with PBS, and lyse using a methanol/water solution to
extract intracellular metabolites.

o Sample Preparation: Precipitate proteins from the cell lysate and concentrate the
supernatant containing ISL-TP.

e HPLC-MS/MS Analysis:

o Chromatography: Separate the analytes using a reverse-phase or anion-exchange high-
performance liquid chromatography (HPLC) column.
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o Mass Spectrometry: Quantify ISL-TP using a triple quadrupole mass spectrometer

operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled

internal standard for accurate quantification.

o Data Analysis: Generate a standard curve using known concentrations of ISL-TP to

determine the concentration in the experimental samples, typically expressed as fmol/10°

cells.
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Figure 2: Workflow for key in vitro experimental protocols.
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Logical Relationships in Islatravir's Development

The development of islatravir follows a logical progression from fundamental scientific
discovery to clinical application, underpinned by a robust intellectual property strategy.
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Figure 3: Logical flow of islatravir's development and IP strategy.
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Conclusion

The intellectual property landscape of MK-6169 (islatravir) is well-defined, with a portfolio of
patents covering the core molecule, its use in innovative dosing regimens, and an efficient
manufacturing process. This strong patent position, coupled with a unique and potent
mechanism of action, underscores islatravir's potential as a significant advancement in HIV
therapy. The detailed experimental protocols provide a foundation for further research and
development in the field of antiretroviral drug discovery. As islatravir progresses through the
final stages of clinical development and regulatory review, its journey offers valuable insights
for researchers, scientists, and drug development professionals.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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